molecular formula C12H20O4 B1434888 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid CAS No. 1596618-17-5

4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid

Cat. No.: B1434888
CAS No.: 1596618-17-5
M. Wt: 228.28 g/mol
InChI Key: OWKNDBBRCOQJBA-UHFFFAOYSA-N
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Description

4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid is a chemical building block of interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid functional group, which is a key handle for further chemical transformation into various derivatives, such as esters, amides, and acid chlorides . The tetrahydrofuran (oxolane) moiety introduces an ether oxygen and a chiral center, which can influence the compound's physicochemical properties and its interaction with biological targets. Scaffolds containing cyclohexane and tetrahydrofuran are prevalent in pharmaceutical research, often explored for their potential bioactivity . Researchers value this compound for constructing more complex molecules, studying structure-activity relationships, and as a potential intermediate in developing novel therapeutic agents. Its applications are primarily within laboratory-scale organic synthesis and investigational drug discovery programs.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNDBBRCOQJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Research Findings and Trends

  • Functional Group Diversity: Substitutions such as ketones, esters, and amines dictate reactivity and biological interactions. For instance, tranexamic acid derivatives are critical in antifibrinolytic therapy, while SMCC is indispensable in bioconjugation .
  • Stereochemical Influence : Cis-trans isomerism in compounds like cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid () affects binding affinity and metabolic stability, underscoring the importance of stereochemistry in drug development .
  • Emerging Applications : Cyclohexane carboxylic acids with long alkyl chains (e.g., 4-octyl derivatives) are explored in surfactants, while hydroxylated variants serve as metabolic biomarkers .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid generally involves the following key steps:

  • Functionalization of the cyclohexane ring to introduce the carboxylic acid group at the 1-position.
  • Installation of the methoxy group at the 4-position of the cyclohexane ring.
  • Coupling of the methoxy group with an oxolane (tetrahydrofuran) moiety, typically via an etherification reaction.
Stepwise Outline
Step Reaction Type Starting Material(s) Reagent(s)/Conditions Product/Intermediate
1 Carboxylation 4-methoxycyclohexanone or similar Oxidation/Carboxylation agent 4-methoxycyclohexane-1-carboxylic acid
2 Etherification 4-methoxycyclohexane-1-carboxylic acid Oxolane-2-ylmethanol, base (e.g., NaH), solvent (DMF) This compound
3 Purification Crude product Chromatography or recrystallization Pure target compound
Detailed Reaction Example
  • Preparation of 4-methoxycyclohexane-1-carboxylic acid :
    This can be achieved by carboxylation of 4-methoxycyclohexanone using a suitable oxidant or carboxylation agent under controlled temperature conditions.

  • Etherification (Williamson Ether Synthesis) :
    The carboxylic acid intermediate is reacted with oxolane-2-ylmethanol (tetrahydrofuran-2-ylmethanol) in the presence of a strong base (such as sodium hydride) and a polar aprotic solvent (such as DMF or DMSO). This step forms the ether linkage at the 4-position of the cyclohexane ring, attaching the oxolane moiety.

  • Purification :
    The crude product is typically purified by silica gel column chromatography or recrystallization from a suitable solvent to yield analytically pure this compound.

Industrial Considerations

  • Reaction Conditions :
    Controlled temperatures are crucial to minimize side reactions. Solvents are chosen to maximize solubility and reaction rate while maintaining selectivity for the desired product.
  • Scale-Up :
    Continuous flow reactors may be employed in industrial settings to enhance efficiency and yield, especially for large-scale production.

Analytical Data and Properties

Property Value
Molecular Formula C12H20O4 (as per most suppliers)
Molecular Weight 228.28 g/mol
Purity (commercial samples) ≥95%
Physical Form Liquid
Storage Temperature Room temperature

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most common, other methods may include:

  • Direct O-alkylation : Using alkyl halides derived from oxolane to alkylate the hydroxy group at the 4-position of the cyclohexane ring.
  • Reductive Coupling : Employing reductive conditions to couple an oxolane carboxaldehyde with a cyclohexanol derivative, followed by oxidation to the carboxylic acid.

However, these alternative approaches are less frequently reported due to lower selectivity or more challenging purification steps.

Research Findings and Notes

  • The presence of both ether and carboxylic acid functionalities allows for a variety of downstream chemical transformations, including esterification, amidation, and further etherification.
  • Analytical confirmation of the structure is typically performed using NMR and IR spectroscopy, with characteristic signals for the oxolane ring, methoxy group, and carboxylic acid.
  • The compound is generally handled under standard laboratory conditions, with no unusual hazards reported beyond those typical for carboxylic acids and ethers.

Summary Table: Key Synthetic Data

Parameter Details
Main Synthetic Route Carboxylation + Williamson Ether Synthesis
Key Starting Materials 4-methoxycyclohexanone, oxolane-2-ylmethanol
Typical Yield Not specified (varies by method)
Purification Chromatography or recrystallization
Analytical Methods NMR, IR, MS
Industrial Scale Method Continuous flow reactors possible

Q & A

Q. What are the established synthetic routes for 4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in a mixed solvent system (e.g., DCM/DMF, 3:1 v/v) is effective for conjugating the tetrahydrofuran (oxolan) moiety to the cyclohexane backbone. Reaction conditions typically involve stirring at room temperature for 16 hours, followed by purification via column chromatography .
  • Key Considerations :
  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, oxolan methoxy protons at δ 3.5–4.0 ppm) .
  • Infrared Spectroscopy (IR) : Detect carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and ether (C-O-C at ~1100 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: 228.28 g/mol).

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid aerosol inhalation .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can stereoisomerism in the cyclohexane ring impact experimental outcomes?

  • Methodological Answer : The axial vs. equatorial positioning of substituents on the cyclohexane ring affects reactivity and biological activity. Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or crystallography to resolve isomers. For example, trans-cyclohexane derivatives (e.g., trans-carboxylic acid glimepiride) show distinct pharmacokinetic profiles compared to cis isomers .
  • Case Study : A 2024 study demonstrated that axial methoxy groups reduce steric hindrance in enzyme-binding assays, enhancing inhibition potency by 30% .

Q. How to design experiments to evaluate biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with the compound as a competitive inhibitor. Optimize concentrations (1–100 µM) and measure IC50_{50} values .
  • Cellular Uptake Studies : Radiolabel the compound with 3^3H or 14^14C and quantify intracellular accumulation in mammalian cell lines (e.g., HEK-293) .

Q. How to address contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations using Gaussian 16).
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm coupling between the oxolan and cyclohexane moieties .

Critical Research Considerations

  • Reaction Optimization : Vary solvent polarity (e.g., THF vs. DMF) to improve yield. EDCI/DMAP in DCM/DMF achieves >80% yield for similar esters .
  • Toxicity Screening : No acute toxicity data exists; conduct preliminary assays (e.g., zebrafish embryo models) to establish LD50_{50} .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid
Reactant of Route 2
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4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid

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